Icariside F2

Content Navigation

CAS Number

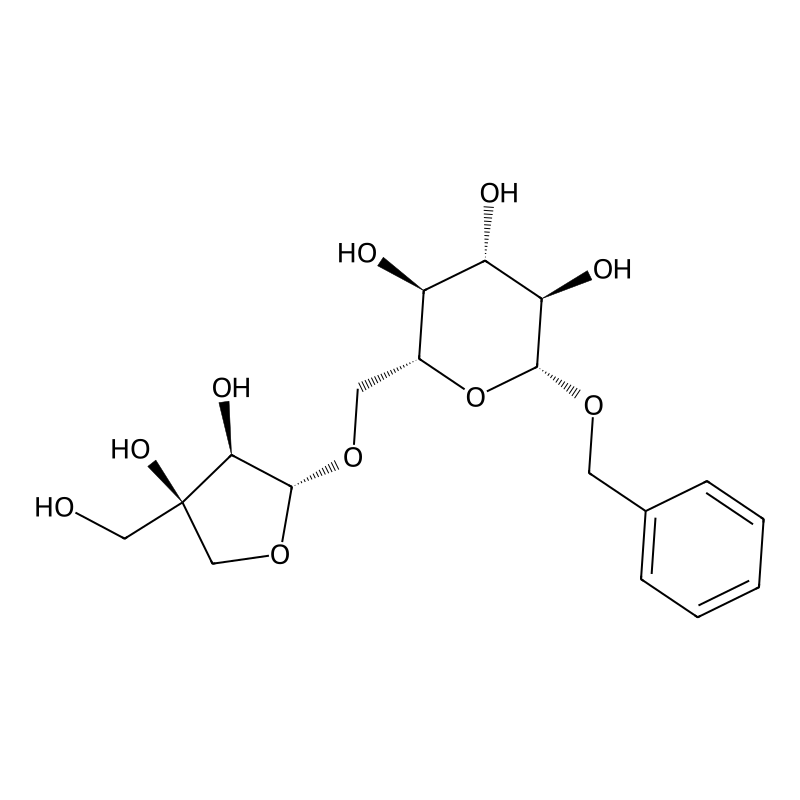

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Icariside F2 has been reported in Camellia sinensis, Atractylodes japonica, and other organisms with data available.

Icariside F2 is a prenylated flavonoid glycoside, structurally related to the more widely known compound Icariin. It is a metabolite of more complex flavonoids found in plants of the *Epimedium* genus. Its distinct glycosylation pattern differentiates it from close analogs like Icariside II and the aglycone Icaritin, leading to specific biological activities. Research involving Icariside F2 is often focused on its potential roles in regulating inflammatory pathways, such as its inhibitory effect on NF-κB, and its potential applications in neuroprotection and osteogenesis.

References

- [1] Bai, M. M., et al. Soluble epoxide hydrolase inhibitory and anti-inflammatory components from the leaves of Eucommia ulmoides Oliver (duzhong). Journal of agricultural and food chemistry, 63(8), 2198-2205 (2015).

- [2] Zhai, Y. K., et al. Icaritin and its glycosides enhance osteoblastic, but suppress osteoclastic, differentiation and activity in vitro. Life sciences, 81(10), 834-843 (2007).

- [3] Adooq Bioscience. Icariside F2. Retrieved from https://www.adooq.com/icariside-f2.html

Substituting Icariside F2 with its precursor Icariin, its metabolite Icariside II, or its aglycone form Icaritin is inadvisable for achieving reproducible results. The specific glycosylation at different positions on the flavonoid backbone dictates critical physicochemical and biological properties. These structural differences significantly alter factors such as cell membrane permeability, interaction with specific enzymes, and bioavailability, which in turn affects *in vivo* and *in vitro* outcomes. For instance, the presence and type of sugar moieties are known to directly influence absorption rates and metabolic pathways, meaning that results obtained with one analog cannot be directly extrapolated to another. Therefore, for studies targeting pathways specifically modulated by Icariside F2, sourcing the precise compound is essential for experimental validity.

References

- [1] Wang, Z. H., et al. Icaritin Preparation from Icariin by a Special Epimedium Flavonoid-Glycosidase from Aspergillus sp. y848 Strain. Journal of microbiology and biotechnology, 32(4), 37-446 (2022).

- [2] Zhang, D., et al. Convenient preparation of 2″-O-rhamnosyl icariside II, a rare secondary flavonol glycoside, by recyclable and integrated biphase enzymatic hydrolysis. Pharmacognosy Magazine, 15(60), 147 (2019).

- [3] Liu, Y., et al. Deciphering the myth of icariin and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review. Translational Andrology and Urology, 11(7), 1036 (2022).

Differential Potency in Promoting Osteogenic Differentiation vs. Key Metabolites

While Icariside F2's direct osteogenic data is limited, comparative studies on its close analogs Icariside II and Icaritin reveal a clear structure-activity relationship relevant to procurement decisions. In studies on osteoblasts, Icaritin, the aglycone core, was found to be more potent than both Icariside II and the parent compound Icariin in enhancing differentiation, matrix calcification, and proliferation. This suggests that the degree of glycosylation is a critical determinant of osteogenic potential, with fewer sugar moieties leading to higher activity in this specific assay.

| Evidence Dimension | Potency in Osteoblast Differentiation |

| Target Compound Data | Data for Icariside F2 is not directly available in this comparative context. |

| Comparator Or Baseline | Icaritin > Icariside II > Icariin (qualitative ranking of potency) |

| Quantified Difference | Not available |

| Conditions | In vitro effects on osteoblast proliferation, alkaline phosphatase activity, osteocalcin secretion, and matrix mineralization. |

This allows researchers to select the appropriate analog based on desired potency for bone regeneration studies; choosing Icariside F2 may be suitable for exploring mechanisms related to its specific glycoside structure, whereas Icaritin might be selected for maximum osteogenic effect.

Defined Inhibitory Activity on NF-κB Pathway

Icariside F2 demonstrates potent inhibitory activity against the NF-κB pathway, a central regulator of inflammation, with a reported half-maximal inhibitory concentration (IC50) of 16.25 µM. This quantitative benchmark provides a clear measure of its bioactivity for researchers investigating anti-inflammatory mechanisms. This specific IC50 value allows for precise dose-selection in cell-based assays and provides a baseline for comparing its activity against other known NF-κB inhibitors.

| Evidence Dimension | NF-κB Inhibition (IC50) |

| Target Compound Data | 16.25 µM |

| Comparator Or Baseline | General baseline for a potent small molecule inhibitor. |

| Quantified Difference | N/A |

| Conditions | In vitro NF-κB inhibition assay. |

Provides a specific, quantitative reason to procure Icariside F2 for studies focused on modulating the NF-κB signaling cascade, ensuring that the observed effects are attributable to a compound with known potency.

Precursor Suitability: Enzymatic Conversion Intermediate

Icariside F2 is a specific hydrolysis product of more complex flavonoid glycosides like Epimedin C. Research has shown that specific enzymes, such as snailase or tailored glycosidases, can selectively cleave sugar moieties to yield these secondary glycosides. This positions Icariside F2 not just as an active compound but also as a key intermediate or reference standard in biotransformation studies. Unlike its parent compounds, it represents a specific metabolic form, making it essential for studies aiming to identify or quantify enzymatic conversion pathways.

| Evidence Dimension | Role in Enzymatic Hydrolysis Pathways |

| Target Compound Data | Product of selective enzymatic hydrolysis of Epimedin C. |

| Comparator Or Baseline | Epimedin C (precursor); Icaritin (further hydrolysis product). |

| Quantified Difference | N/A |

| Conditions | Enzymatic hydrolysis using β-glucosidase, snailase, or other specific glycosidases. |

This is critical for procurement in metabolic, pharmacokinetic, or synthetic biology research where the goal is to study or utilize specific intermediates in the flavonoid metabolic cascade.

Investigating Structure-Activity Relationships in Flavonoid-Mediated Osteogenesis

Based on evidence that glycosylation patterns directly impact osteogenic potency, Icariside F2 is the appropriate choice for studies designed to dissect the specific role of its unique sugar moiety in modulating osteoblast differentiation, compared to the less-glycosylated Icaritin or more complex Icariin.

Cell-Based Models of Inflammation Requiring a Characterized NF-κB Inhibitor

For research requiring a tool compound with a known, quantitative inhibitory effect on the NF-κB pathway, Icariside F2 is a suitable choice. Its established IC50 of 16.25 µM allows for precise and reproducible experimental design in studies of inflammatory signaling.

Reference Standard for Flavonoid Biotransformation and Metabolism Studies

In projects focused on the enzymatic or microbial metabolism of *Epimedium* flavonoids, Icariside F2 serves as an essential reference standard. Its identity as a specific hydrolytic intermediate of compounds like Epimedin C makes it indispensable for accurately identifying and quantifying metabolic pathways.

References

- [1] Zhai, Y. K., et al. Icaritin and its glycosides enhance osteoblastic, but suppress osteoclastic, differentiation and activity in vitro. Life sciences, 81(10), 834-843 (2007).

- [2] Bai, M. M., et al. Soluble epoxide hydrolase inhibitory and anti-inflammatory components from the leaves of Eucommia ulmoides Oliver (duzhong). Journal of agricultural and food chemistry, 63(8), 2198-2205 (2015).

- [3] Li, S., et al. Production of Rhamnosyl Icariside II by snailase hydrolysis of Epimedium wushanense extracts. AMB Express, 13(1), 101 (2023).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types